

# Quantitative Potency and Selectivity of Vidofludimus

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## Compound Focus: Vidofludimus

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The following table summarizes key experimental data on the Nurr1 activation by **vidofludimus** calcium and how it compares to other compounds.

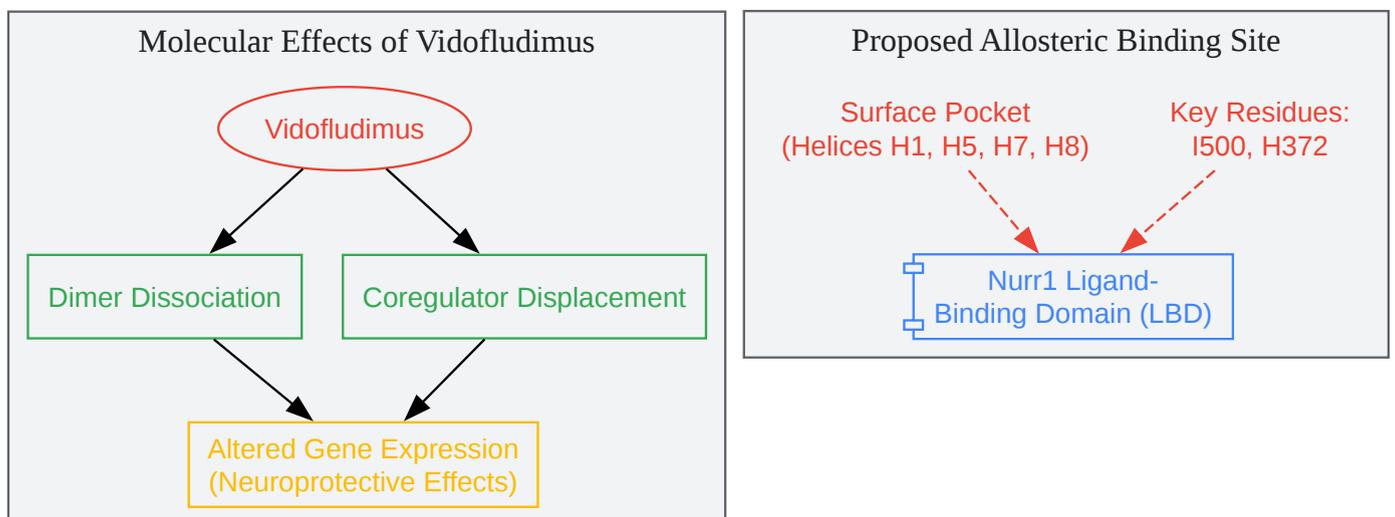
Compound / Parameter	Nurr1 Agonism EC <sub>50</sub>	Nurr1 Binding Affinity (Kd)	Selectivity over DHODH	Selectivity over Nur77/NOR1
Vidofludimus Calcium	0.3 - 0.4 µM [1] [2]	0.7 µM [1]	Inhibits DHODH [3]	~7-8 fold preference over Nur77 and NOR1 [1]
Other DHODH Inhibitors	No activation observed [1]	Information Missing	N/A	N/A
Optimized Tool Agonist (Compound 29)	Nanomolar range [1]	Information Missing	Selective over DHODH [1]	Pronounced preference [1]
Endogenous Ligands	Information Missing	Information Missing	N/A	N/A
Antimalarials (Amodiaquine)	Information Missing	Information Missing	N/A	Information Missing

The table below summarizes the key molecular and functional effects observed in preclinical models.

Experimental Model	Observed Effect	Implication
HTRF Coregulator Assay	Displacement of corepressors (NCOR1, SMRT) and coactivators (NRIP, NCoA6) [2]	Alters Nurr1 interactome to modulate gene transcription.
HTRF & ITC Dimerization Assay	Strong reduction of Nurr1 homodimerization; destabilization of Nurr1-RXR heterodimer [2]	Suggests dimer dissociation as a key molecular mechanism of activation.
Preclinical MS Models	Reduction of neuronal loss and injury; decreased microglial activation [4]	Demonstrates direct and indirect (anti-inflammatory) neuroprotective effects.

## Molecular Mechanisms of Nurr1 Activation

**Vidofludimus** activates Nurr1 through a unique allosteric mechanism. The diagram below illustrates the key molecular events and the proposed binding site.



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The molecular workflow shows that **Vidofludimus** binds to an **allosteric surface pocket** on the Nurr1 LBD, lined by helices 1, 5, 7, and 8 [2]. This binding triggers two key events:

- **Dimer Dissociation:** It strongly reduces the stability of Nurr1 homodimers and Nurr1-RXR heterodimers, a primary mechanism for its activation [2].
- **Coregulator Displacement:** It displaces various corepressors and coactivators, thereby altering the transcriptional output of Nurr1 [2].

## Key Experimental Protocols

The data supporting **vidofludimus**'s activity comes from several robust experimental systems:

- **Gal4 Hybrid Reporter Gene Assay:** This standard assay measured Nurr1 activation potency ( $EC_{50}$ ). A Gal4-DNA binding domain was fused to the Nurr1 ligand-binding domain. This construct was co-transfected into cells with a firefly luciferase reporter gene controlled by a Gal4-responsive element. A constitutively expressed renilla luciferase served as a normalization control. Compound treatment was followed by dual-luciferase measurement, and the firefly/renilla ratio determined Nurr1 activation [1] [2].
- **Isothermal Titration Calorimetry (ITC):** This method directly quantified the binding affinity (Kd) between **vidofludimus** and the purified Nurr1 LBD. The technique measures the heat released or absorbed during the binding reaction, allowing for precise calculation of thermodynamic parameters, including dissociation constant [1] [2].
- **Homogeneous Time-Resolved Fluorescence (HTRF) Assays:** These were used to study the protein-protein interactions in Nurr's interactome.
  - **Coregulator Interaction:** The purified Nurr1 LBD, labeled with a  $Tb^{3+}$ -cryptate FRET donor, was mixed with fluorescein-labeled peptides of coregulators. Ligand-induced changes in FRET signal indicated displacement of coregulators [2].
  - **Dimerization:** The  $Tb^{3+}$ -cryptate labeled Nurr1 LBD and an sGFP-labeled Nurr1 or RXR $\alpha$  LBD were mixed. A reduction in FRET signal upon ligand addition indicated dimer dissociation [2].

## Clinical and Preclinical Relevance

The Nurr1 activation by **vidofludimus** calcium is not just a mechanistic finding but is supported by encouraging clinical and preclinical data:

- **Neuroprotection in MS Models:** In preclinical models of multiple sclerosis, **vidofludimus** calcium reduced neuronal loss and injury, both directly and indirectly by decreasing the activation of microglial cells (the immune cells of the central nervous system). These effects are attributed to its Nurr1 activation [4].
- **Clinical Disability Improvement:** In the Phase 2 CALLIPER trial in progressive multiple sclerosis patients, **vidofludimus** calcium demonstrated a statistically significant, over two-fold probability of achieving **24-week confirmed disability improvement (24wCDI)** compared to placebo. This is a clinically meaningful signal of neuroprotection and potential reversal of disability [5].
- **Favorable Safety Profile:** Long-term extension data from the Phase 2 EMPhASIS trial in relapsing-remitting multiple sclerosis showed that **vidofludimus** calcium was well-tolerated for up to 5.5 years, with low discontinuation rates and no new safety signals, supporting its potential for chronic treatment [5].

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